tert-butyl 3-sulfamoylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)17(12,14)15/h4-7H,1-3H3,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHDQBQCCRNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of Tert Butyl 3 Sulfamoylbenzoate Derivatives
Reactivity of the Ester Functionality
The ester group is a key site for chemical modification in derivatives of tert-butyl 3-sulfamoylbenzoate. Its reactivity is influenced by both the bulky tert-butyl group and the electron-withdrawing nature of the substituents on the benzoate (B1203000) ring. The primary reactions involving the ester linkage are hydrolysis, aminolysis, and reduction.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol, a reaction that can be promoted by either acid or base catalysis. libretexts.org The specific conditions and mechanisms are highly dependent on the structure of the ester.
The acid-catalyzed hydrolysis of esters is a reversible process that is the reverse of Fischer esterification. libretexts.orgyoutube.com For simple benzoate esters, the reaction typically proceeds through the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This process involves several equilibrium steps:
Protonation of the Carbonyl Oxygen : The carbonyl oxygen is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org
Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comlibretexts.org
Proton Transfer : A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.
Elimination of Alcohol : The carbonyl group is reformed by eliminating the alcohol as a leaving group. libretexts.org
Deprotonation : The protonated carbonyl of the resulting carboxylic acid is deprotonated, regenerating the acid catalyst. youtube.com
However, for tert-butyl esters, including this compound, the mechanism of acid-catalyzed hydrolysis is distinct. Due to the stability of the tertiary carbocation that can be formed, these esters readily undergo cleavage under mild acidic conditions. youtube.com This reaction often proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism, where the protonated ester cleaves to form the carboxylic acid and a stable tert-butyl carbocation. This carbocation is then neutralized by water or abstracts a proton to form isobutylene (B52900). This specific reactivity allows for the selective cleavage of tert-butyl esters in the presence of other less reactive esters, such as methyl or ethyl esters. youtube.comorganic-chemistry.org
Table 1: Comparison of Acid Hydrolysis Mechanisms for Benzoate Esters This table is interactive. You can sort and filter the data.
| Ester Type | Predominant Mechanism | Key Feature | Relative Rate |
|---|---|---|---|
| Methyl Benzoate | AAC2 | Standard bimolecular attack by water. cdnsciencepub.com | Moderate |
| Ethyl Benzoate | AAC2 | Similar to methyl benzoate. libretexts.org | Moderate |
| Sterically Hindered Benzoates | AAC2 to AAL1 Crossover | Increased steric hindrance can favor unimolecular cleavage. cdnsciencepub.com | Variable |
| tert-Butyl Benzoate | AAL1 | Cleavage proceeds via a stable tertiary carbocation. youtube.com | Fast |
Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that consumes a stoichiometric amount of base. libretexts.org For most benzoate esters, the reaction follows the BAC2 (base-promoted, acyl-oxygen cleavage, bimolecular) mechanism. nih.gov
The mechanism involves:
Nucleophilic Attack : A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. libretexts.org
Formation of a Tetrahedral Intermediate : This results in a negatively charged tetrahedral intermediate. libretexts.orgnih.gov
Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (RO⁻) as the leaving group. libretexts.org
Proton Transfer : The alkoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding a carboxylate salt and an alcohol. libretexts.org
The rate of this reaction is sensitive to steric hindrance around the carbonyl group. While the BAC2 mechanism is common, highly hindered esters like methyl 2,4,6-tri-t-butylbenzoate have been shown to undergo hydrolysis via an unusual BAL2 mechanism (base-promoted, alkyl-oxygen cleavage, bimolecular), where the hydroxide ion attacks the alkyl (methyl) carbon instead of the acyl carbon. cdnsciencepub.com For tert-butyl benzoate, an alternative mechanism involving elimination can occur under basic conditions, particularly with strong, non-nucleophilic bases, to form isobutylene and the benzoate carboxylate. organic-chemistry.org
Table 2: Influence of Substituents on Base-Promoted Hydrolysis of Ethyl Benzoates This table is interactive. You can sort and filter the data.
| Substituent Position | Substituent Type | Effect on Reactivity | Observed Half-Life (t1/2) |
|---|---|---|---|
| Para | Electron-withdrawing (e.g., -Br) | Increases rate by making the carbonyl carbon more electrophilic. | 12 min nih.gov |
| None | - | Baseline for comparison. | 14 min nih.gov |
| Ortho | Steric Hindrance | Decreases the rate of nucleophilic attack. | Slower than para/meta |
| Meta | Electron-withdrawing (e.g., -Br) | Increases rate, but less effectively than para. | 12 min nih.gov |
Esters can be converted into amides through a reaction with ammonia (B1221849) or with primary or secondary amines, a process known as aminolysis. libretexts.orgchemistrysteps.com This reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to base-promoted hydrolysis. libretexts.org
The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the ester, forming a tetrahedral intermediate. chemistrysteps.comyoutube.com This intermediate then collapses, eliminating the alkoxy group (⁻OR) to yield the amide. chemistrysteps.com Because an alkoxide is a better leaving group than the conjugate base of an amine (⁻NHR), the equilibrium favors the formation of the more stable amide product. chemistrysteps.com
However, aminolysis is generally a slow reaction and often requires high temperatures, as amines are weaker nucleophiles than hydroxide ions and alkoxides are poor leaving groups. chemistrysteps.comacs.org Computational studies on the aminolysis of methyl benzoate with ammonia have explored both concerted and stepwise mechanistic pathways, indicating similar activation energies for both. acs.org The reaction can be catalyzed by general bases, which facilitate the necessary proton transfers. acs.org For tert-butyl esters, conversion to amides can also be achieved indirectly by first converting the ester to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or α,α-dichlorodiphenylmethane with a SnCl₂ catalyst, followed by reaction with an amine. organic-chemistry.org
The reduction of esters typically yields primary alcohols when strong reducing agents like lithium aluminum hydride (LiAlH₄) are used. chemistrysteps.com However, for synthetic purposes, the partial reduction of an ester to an aldehyde is a more valuable transformation.
Stopping the reduction of an ester at the aldehyde stage is challenging because aldehydes are more reactive towards nucleophilic reducing agents than esters. Therefore, this transformation requires the use of sterically hindered and less reactive hydride reagents. chemistrysteps.com
The reagent of choice for the partial reduction of esters, including benzoate esters, to aldehydes is Di-isobutylaluminum Hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.com To achieve selectivity and prevent over-reduction to the alcohol, the reaction must be carefully controlled, typically by using only one equivalent of DIBAL-H and maintaining a very low temperature (e.g., -78 °C, the temperature of a dry ice/acetone bath). chemistrysteps.comyoutube.com
The mechanism proceeds as follows:
Coordination : The Lewis acidic aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the ester. chemistrysteps.com
Hydride Transfer : A hydride ion is transferred from the DIBAL-H to the carbonyl carbon, forming a stable tetrahedral intermediate. chemistrysteps.com At low temperatures, this intermediate does not collapse.
Aqueous Workup : Upon the addition of water or a dilute acid during workup, the intermediate is hydrolyzed to release the aldehyde. chemistrysteps.com
This method is highly effective for a wide range of esters and provides a reliable route to aldehydes that avoids the two-step process of full reduction followed by oxidation. chemistrysteps.commasterorganicchemistry.com
Table 3: Reagents for the Selective Reduction of Esters to Aldehydes This table is interactive. You can sort and filter the data.
| Reagent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| Di-isobutylaluminum Hydride | DIBAL-H | 1 equivalent, -78 °C, then aqueous workup. chemistrysteps.comcommonorganicchemistry.com | Most common and versatile reagent for this transformation. masterorganicchemistry.com |
| Lithium Diisobutyl-t-butoxyaluminum Hydride | LDBBA | 0 °C | An effective modified reagent, particularly for isopropyl esters. researchgate.net |
| Sodium Diisobutyl-t-butoxyaluminum Hydride | SDBBA | 0 °C | A modified reagent prepared from DIBAL-H, gives good yields. researchgate.net |
Reduction Pathways of Esters
Complete Reduction to Primary Alcohols
The tert-butyl ester group of this compound can be reduced to a primary alcohol, yielding (3-(aminosulfonyl)phenyl)methanol. The choice of reducing agent is crucial for this transformation.
Tert-butyl esters, like other esters, are generally resistant to reduction by mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) under standard conditions. masterorganicchemistry.com The complete reduction to the corresponding primary alcohol requires a more potent reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of esters, including tert-butyl esters, to primary alcohols. website-files.comcommonorganicchemistry.comorgosolver.commasterorganicchemistry.comlibretexts.org
The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This initial attack results in the formation of a tetrahedral intermediate. Subsequently, the tert-butoxide group is eliminated, leading to the formation of an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to form the primary alcohol upon acidic workup. masterorganicchemistry.com It is important to note that LiAlH₄ is a highly reactive reagent and will also reduce other susceptible functional groups if present in the molecule. masterorganicchemistry.com
Table 1: Comparison of Reducing Agents for Ester Reduction
| Reducing Agent | Reactivity with Esters | Product | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Generally unreactive or very slow | No reaction or low yield of alcohol | masterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive | Primary Alcohol | masterorganicchemistry.comlibretexts.org |
| Diisobutylaluminum Hydride (DIBAL-H) | Can reduce esters to aldehydes at low temperatures or to primary alcohols | Aldehyde or Primary Alcohol | commonorganicchemistry.com |
| Lithium Borohydride (LiBH₄) | Less reactive than LiAlH₄ but more reactive than NaBH₄ | Primary Alcohol | commonorganicchemistry.comharvard.edu |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The tert-butyl ester functionality of this compound readily reacts with organometallic reagents such as Grignard reagents (R-MgX). This reaction provides a versatile method for the formation of tertiary alcohols. masterorganicchemistry.comchemistrysteps.comlibretexts.org
The reaction mechanism involves the addition of two equivalents of the Grignard reagent to the ester. masterorganicchemistry.comudel.edu The first equivalent acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the tert-butoxide leaving group to generate a ketone. masterorganicchemistry.comudel.edu The newly formed ketone is more reactive towards nucleophilic attack than the starting ester. chemistrysteps.com Consequently, it rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.comudel.edu This second nucleophilic addition leads to the formation of a magnesium alkoxide, which upon acidic workup, yields the final tertiary alcohol product. udel.edu
Due to the sequential nature of this reaction, it is not possible to isolate the ketone intermediate when using Grignard reagents. chemistrysteps.com Therefore, an excess of the Grignard reagent is typically employed to ensure the complete conversion of the ester to the tertiary alcohol. chemistrysteps.com
Reactivity of the Sulfamoyl Moiety
The sulfamoyl group (-SO₂NH₂) in this compound possesses a reactive nitrogen atom and a stable sulfonyl group, both of which can participate in various chemical transformations.
N-Alkylation and N-Acylation Reactions of Sulfonamides
The nitrogen atom of the sulfonamide in the sulfamoyl moiety is nucleophilic and can undergo both alkylation and acylation reactions.
N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. dnu.dp.ua More contemporary and efficient methods utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" process. thieme-connect.com These reactions are often catalyzed by transition metal complexes, including those of manganese, copper, and palladium. thieme-connect.comacs.orgionike.comorganic-chemistry.org The catalyst temporarily oxidizes the alcohol to an aldehyde, which then reacts with the sulfonamide to form an imine. The catalyst subsequently reduces the imine to the N-alkylated sulfonamide. ionike.com
N-Acylation: The N-acylation of sulfonamides is a common transformation that introduces an acyl group onto the nitrogen atom. This reaction is typically performed using acylating agents like acid chlorides or anhydrides in the presence of a base. semanticscholar.org To enhance the efficiency and mildness of the reaction, various catalysts can be employed. Lewis acids such as copper(II) triflate (Cu(OTf)₂) have been shown to effectively catalyze the acylation of sulfonamides with both acyl chlorides and anhydrides. tandfonline.com Other methodologies involve the use of N-acylbenzotriazoles as efficient acylating agents. semanticscholar.org The resulting N-acylsulfonamides exhibit increased acidity compared to the parent sulfonamides. rsc.org
Table 2: Catalytic Systems for N-Alkylation and N-Acylation of Sulfonamides
| Transformation | Reagents/Catalyst | Reference |
|---|---|---|
| N-Alkylation | Alkyl Halides / Base | dnu.dp.ua |
| N-Alkylation | Alcohols / Mn(I) PNP pincer precatalyst | acs.org |
| N-Alkylation | Benzylic Alcohols / Copper Acetate/K₂CO₃ | ionike.com |
| N-Acylation | Acid Chlorides or Anhydrides / Cu(OTf)₂ | tandfonline.com |
| N-Acylation | N-Acylbenzotriazoles / NaH | semanticscholar.org |
Transformations Involving the Sulfonyl Group
The sulfonyl group (SO₂) itself is generally stable. However, under specific conditions, the entire sulfamoyl group can be removed from the aromatic ring in a process known as desulfonylation. This reaction involves the cleavage of the carbon-sulfur bond and is typically achieved through reductive methods. wikipedia.orgorganicreactions.org A variety of reducing agents can be employed for this purpose, including active metals like sodium amalgam or samarium(II) iodide. wikipedia.org The desulfonylation reaction effectively replaces the sulfonyl group with a hydrogen atom. wikipedia.org In some cases, photochemical methods using organophotosensitizers like thioureas can also promote the reductive cleavage of sulfonamides. chemrxiv.org
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of Sulfamoylbenzoates
The benzene ring of this compound is substituted with two functional groups: a tert-butoxycarbonyl group (-COOC(CH₃)₃) and a sulfamoyl group (-SO₂NH₂). Both of these substituents influence the reactivity and regioselectivity of substitution reactions on the aromatic ring.
Electrophilic Aromatic Substitution (EAS): Both the tert-butoxycarbonyl group and the sulfamoyl group are electron-withdrawing groups. wikipedia.org Consequently, they deactivate the aromatic ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene. wikipedia.orgwikipedia.org In terms of directing effects, both groups are meta-directors. wikipedia.org This is because the deactivation is most pronounced at the ortho and para positions due to resonance and inductive effects, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. organicchemistrytutor.comchemistrytalk.org When both groups are present on the ring, as in this compound, they will direct incoming electrophiles to the positions that are meta to both substituents.
Nucleophilic Aromatic Substitution (NAS): Aromatic rings generally undergo nucleophilic substitution only when they are rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The sulfamoyl and tert-butoxycarbonyl groups on the benzene ring of this compound both withdraw electron density, making the ring more susceptible to nucleophilic attack compared to benzene. For a nucleophilic aromatic substitution to occur, a good leaving group (such as a halide) must also be present on the ring, typically in a position ortho or para to the electron-withdrawing groups, to stabilize the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
Table 3: Directing Effects of Substituents on the Benzene Ring
| Substituent | Electronic Effect | Reactivity in EAS | Directing Effect in EAS | Reference |
|---|---|---|---|---|
| -COOC(CH₃)₃ (tert-Butoxycarbonyl) | Electron-withdrawing | Deactivating | Meta-directing | wikipedia.org |
| -SO₂NH₂ (Sulfamoyl) | Electron-withdrawing | Deactivating | Meta-directing | wikipedia.org |
| -C(CH₃)₃ (tert-Butyl) | Electron-donating (weak) | Activating | Ortho, Para-directing | stackexchange.comyoutube.com |
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Mechanisms
The transformation of benzoate (B1203000) esters can proceed through various mechanistic pathways. Computational chemistry has emerged as a powerful tool to dissect these pathways, offering a detailed view of the energetic landscapes and the structures of transient species.
Computational studies, employing density functional theory (DFT) and ab initio methods, have been instrumental in examining the mechanisms of reactions like the aminolysis of benzoate esters. nih.govacs.org For instance, in the reaction of methyl benzoate with ammonia (B1221849), theoretical calculations have explored both concerted and stepwise mechanistic pathways. nih.gov These studies determine the structures and energies of transition states for these potential routes. nih.gov
Research has shown that for the aminolysis of methyl benzoate, the activation energies for a concerted mechanism and a neutral stepwise mechanism are quite similar. nih.gov This suggests that both pathways are plausible. The differing reactivity between aromatic and aliphatic esters, such as methyl benzoate and methyl formate, can be explained by analyzing the electrostatic potential values at the atoms of the ester group. nih.gov
A classic stepwise mechanism, often cited in organic chemistry, involves the nucleophilic addition of an amine to the carbonyl group of the ester, forming a tetrahedral intermediate. rhhz.net This mechanism has been supported by recent mechanistic and computational studies. rhhz.net
The transition state is a critical, high-energy configuration along the reaction coordinate that dictates the reaction rate. Analysis of the transition state structure and its associated energy (the activation energy) is fundamental to understanding reaction mechanisms. libretexts.org For reactions involving sulfamoylbenzoates, identifying the transition state allows for the determination of the reaction's feasibility and the factors that influence its speed.
Systematic simulation methodologies are used to determine experimentally measurable quantities that characterize solid-solid phase transformations. nih.gov Transition path sampling in computer simulations can identify the atomistic mechanisms of nucleation and growth. nih.gov A committor-based transition state analysis can then be applied to extract activation enthalpies and volumes from these transformation pathways under experimental conditions. nih.gov
In the aminolysis of methyl benzoate, the structures and transition vectors of the transition states reveal that the catalyst, such as ammonia, facilitates proton-transfer processes. nih.govacs.org
General base catalysis is a common mechanism where a proton is transferred during the rate-determining step by a base other than the hydroxide (B78521) ion. winthrop.edunih.gov This type of catalysis can significantly accelerate reactions by stabilizing transition states. libretexts.org In the context of sulfamoylbenzoate transformations, a general base can deprotonate the attacking nucleophile, increasing its reactivity.
Computational studies on the aminolysis of methyl benzoate have shown that general base catalysis leads to considerable energy savings. nih.gov The most favorable reaction pathway is often a general-base-catalyzed neutral stepwise mechanism. nih.govacs.org In this scenario, a second molecule of the amine (or another base present in the system) acts as a general base, facilitating the proton transfer and lowering the activation barrier. nih.gov The increase in the rate of reaction with an increase in buffer concentration is a hallmark of general acid/base catalysis. winthrop.edu
Kinetic Studies of Ester Transformations
Kinetic studies provide quantitative data on reaction rates and how they are affected by various factors, such as the structure of the reactants and the reaction conditions. This information is crucial for understanding reaction mechanisms and for predicting reactivity.
Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools for correlating reaction rates with the electronic properties of substituents in a series of related compounds. numberanalytics.com The Hammett equation is expressed as:
log(k/k₀) = ρσ
where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which indicates the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which quantifies the electronic effect of the substituent. numberanalytics.comoieau.fr
LFERs have been successfully applied to the hydrolysis of substituted benzoate esters. emerginginvestigators.org By plotting the logarithm of the rate constants against the appropriate substituent constants, a linear relationship is often observed, providing insights into the reaction mechanism. emerginginvestigators.org For instance, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state.
The application of LFERs helps in understanding mechanistic details, such as identifying the rate-determining step in complex reactions and elucidating the role of electronic factors in the reaction mechanism. numberanalytics.com
The nature and position of substituents on the aromatic ring of a benzoate ester can have a profound impact on its reactivity. libretexts.org Electron-withdrawing groups, such as a nitro group, generally increase the rate of nucleophilic attack on the carbonyl carbon by making it more electrophilic. libretexts.org Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, tend to decrease the reaction rate. libretexts.org
For example, in the basic hydrolysis of substituted ethyl benzoates, a nitro substituent increases the rate of reaction, while methyl and methoxy substituents decrease the rate compared to the unsubstituted ester. libretexts.org These effects can be quantified using the Hammett equation, where the substituent constant, σ, reflects the polar character of the substituent. libretexts.org
It is important to note that steric effects, particularly from ortho-substituents, can also significantly influence reaction rates. uniroma1.it However, the Hammett equation is generally not applicable to ortho-substituted compounds due to the difficulty in separating steric and electronic effects. libretexts.org
The following table provides an example of how substituent effects can be quantified using Hammett constants for the hydrolysis of methyl benzoates.
| Substituent | Hammett Constant (σ) |
| 4-Nitro | 0.78 |
| 3-Nitro | 0.71 |
| 4-Chloro | 0.23 |
| 3-Chloro | 0.37 |
| 3-Hydroxy | 0.12 |
| 4-Methyl | -0.17 |
| 4-Methoxy | -0.27 |
| Data sourced from a study on the hydrolysis of several ring-substituted methyl benzoates. oieau.fr |
This data clearly illustrates the correlation between the electronic nature of the substituent and its effect on the reactivity of the benzoate ester.
Acidity Function Correlations in Hydrolysis of Benzoate Esters in Strong Acidic Solutions
The study of ester hydrolysis in concentrated strong acids, where the rate of reaction often correlates better with an acidity function (like Hammett's H₀) rather than with the molar concentration of the acid, provides deep insights into reaction mechanisms. For benzoate esters, the mechanism of hydrolysis in strong acidic solutions is highly dependent on the structure of the alcohol moiety (the alkyl group).
Mechanistic Pathways in Strong Acid
In strongly acidic media, the hydrolysis of esters can proceed through several mechanisms. For alkyl benzoates, a significant observation is the transition of the reaction mechanism from bimolecular to unimolecular as the alkyl group becomes more sterically hindered and capable of forming a stable carbocation. rsc.org
The two primary mechanisms relevant to this discussion are:
A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular): This pathway involves a nucleophilic attack by a water molecule on the protonated ester. It is common for esters of primary and some secondary alcohols. ucoz.com
A_AL_1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular): This mechanism involves the rate-determining formation of a carbocation from the protonated ester by cleavage of the alkyl-oxygen bond. This pathway is characteristic of esters with alkyl groups that form stable carbocations, such as tertiary alcohols. rsc.orgucoz.com
For the series of alkyl benzoates, kinetic studies in concentrated sulfuric acid have shown that the hydrolysis mechanism shifts from A_AC_2 for methyl and ethyl benzoates to A_AL_1 for isopropyl and tert-butyl benzoates. rsc.org The hydrolysis of tert-butyl esters, including by extension tert-butyl 3-sulfamoylbenzoate, is expected to proceed readily via the A_AL_1 mechanism due to the stability of the tertiary butyl carbocation. ucoz.com
Kinetic Studies in Concentrated Sulfuric Acid
Research into the hydrolysis of benzoate esters in concentrated sulfuric acid has been instrumental in elucidating these mechanistic details. A key finding is that for certain esters, the rate of hydrolysis in very high acid concentrations (e.g., 98-99.9% H₂SO₄) becomes independent of the water concentration, indicating a unimolecular rate-determining step. rsc.org
For instance, the hydrolysis of methyl benzoate in 98-99.9% aqueous sulfuric acid was found to be zero-order with respect to water, supporting a unimolecular mechanism under these specific conditions. rsc.org This contrasts with the A_AC_2 mechanism typically observed for methyl esters in more dilute acid, where water acts as a nucleophile in the rate-determining step. ucoz.com
In one study, the rates of hydrolysis for methyl benzoate and ethyl benzoate were measured in various concentrations of sulfuric acid at 65°C using a cryoscopic method. The results demonstrate the influence of the acid concentration on the reaction kinetics. rsc.org
| Ester | H₂SO₄ Concentration (% w/w) | Rate Constant (k x 10⁵ sec⁻¹) | Reference |
|---|---|---|---|
| Methyl Benzoate | 99.90 | 1.58 | rsc.org |
| Methyl Benzoate | 98.40 | 1.45 | rsc.org |
| Methyl Benzoate | 94.75 | 1.02 | rsc.org |
| Methyl Benzoate | 89.80 | 0.50 | rsc.org |
| Ethyl Benzoate | 99.90 | 0.62 | rsc.org |
| Ethyl Benzoate | 98.40 | 0.53 | rsc.org |
| Ethyl Benzoate | 94.75 | 0.33 | rsc.org |
| Ethyl Benzoate | 89.80 | 0.15 | rsc.org |
The data show that for both esters, the rate constant decreases with decreasing acid concentration. Furthermore, the rate for methyl benzoate is consistently faster than that for ethyl benzoate under these highly acidic conditions. rsc.org The change in mechanism to A_AL_1 for isopropyl and tert-butyl benzoate leads to a significant increase in the hydrolysis rate compared to the ethyl ester. rsc.org This behavior, where the reaction rate correlates with the acid's protonating power rather than its simple concentration, is a hallmark of reactions analyzed using acidity functions.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Molecular Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and relative stability of tert-butyl 3-sulfamoylbenzoate. orgsyn.org Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to compute the electronic structure and energy of such molecules.
These calculations typically begin with an initial guess of the molecular structure, which is then optimized to find the lowest energy conformation. The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals. For instance, a larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates greater molecular stability.
While specific calculations for this compound are not widely published, data from analogous structures, such as other benzoate (B1203000) esters and sulfonamides, provide a reliable framework for understanding its properties. iucr.orgrsc.org For example, calculations on related compounds help in predicting bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
Table 1: Illustrative Calculated Geometrical Parameters for a Benzoate Ester Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| S=O | ~1.45 Å | |
| S-N | ~1.65 Å | |
| Bond Angle | O=C-O | ~125° |
| C-S-N | ~107° | |
| Note: These are typical values for related structures and serve for illustrative purposes. |
Electrostatic Potential Analysis of Reactive Sites in Benzoate Esters
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for identifying the regions of a molecule that are most likely to be involved in chemical reactions. uni-muenchen.denih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors indicating regions of varying charge distribution.
Typically, red or yellow areas represent negative electrostatic potential and are indicative of nucleophilic sites, which are prone to attack by electrophiles. bhu.ac.in Conversely, blue or green areas signify positive electrostatic potential and correspond to electrophilic sites, which are susceptible to nucleophilic attack. bhu.ac.in
For benzoate esters, the MEP analysis generally reveals that the oxygen atoms of the carbonyl group and the sulfamoyl group are regions of high negative potential, making them likely sites for interaction with positive charges or electrophiles. vulcanchem.com The hydrogen atoms of the amine in the sulfamoyl group and the aromatic ring protons typically exhibit positive potential, indicating their susceptibility to nucleophilic attack. bhu.ac.in
Table 2: Predicted Reactive Sites in this compound based on MEP Analysis
| Molecular Region | Predicted Electrostatic Potential | Type of Reactive Site |
| Carbonyl Oxygen | Negative | Nucleophilic |
| Sulfamoyl Oxygens | Negative | Nucleophilic |
| Sulfamoyl Nitrogen | Negative | Nucleophilic |
| Aromatic Ring | Generally less negative | Can be electrophilic or nucleophilic depending on the reaction |
| tert-Butyl Group | Slightly Positive | Electrophilic (Hydrogens) |
Conformational Analysis of this compound
The conformational flexibility of this compound is primarily associated with the rotation around several key single bonds: the C-O bond of the ester, the C-S bond linking the sulfamoyl group to the ring, and the bond connecting the tert-butyl group to the ester oxygen.
Rotation around the C-S bond of the sulfamoyl group also contributes to the conformational landscape. The orientation of the SO₂NH₂ group relative to the benzene (B151609) ring can influence intramolecular interactions, such as hydrogen bonding, which can stabilize certain conformations.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the interplay of the electron-withdrawing sulfamoyl group and the ester group attached to the aromatic ring. The sulfamoyl group, being a deactivating group, influences the electron density distribution across the benzene ring. libretexts.org
Analysis of the frontier molecular orbitals, HOMO and LUMO, provides insight into the molecule's reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the aromatic ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO, on the other hand, is generally distributed over the electron-deficient regions. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. sapub.org
Derivatization and Structure Reactivity Studies in Chemical Context
Synthesis of Novel Sulfamoylbenzoate Analogues
The generation of novel analogues of sulfamoylbenzoates is a key strategy for exploring their chemical space. Synthetic methodologies are often designed to be versatile, allowing for the creation of libraries of compounds with diverse functionalities.
A notable approach involves the coupling of sulfamoylbenzoic acid derivatives with other molecular scaffolds. For instance, novel nucleoside analogues have been synthesized by reacting various sulfamoylbenzoic acids with the 5'-hydroxyl group of uridine (B1682114) via the Mitsunobu reaction. researchgate.netresearchgate.net This method has proven effective for creating uridyl sulfamoylbenzoates, such as those derived from 4-chloro-3-sulfamoylbenzoic acid and 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, with excellent yields. researchgate.netresearchgate.net
Another strategy involves the synthesis of cyclohexene (B86901) derivatives bearing a sulfamoyl and an ester group. These compounds were designed and synthesized by coupling sulfonyl chlorides with a variety of anilines, a reaction that proceeds with a concomitant migration of the double bond. acs.org This approach has led to the identification of a novel series of cyclohexene derivatives with potent biological activities. acs.org More advanced strategies focus on converting the sulfamoyl group itself into a reactive handle for further diversification. For example, sulfamoyl azides can be generated from secondary amines and a sulfonyl azide (B81097) transfer agent. These intermediates react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, which are stable precursors for other reactive species. nih.gov
Table 1: Examples of Synthetic Strategies for Sulfamoylbenzoate Analogues
| Starting Materials | Reaction Type | Resulting Analogue Class | Reference |
|---|---|---|---|
| Sulfamoylbenzoic acids, Uridine | Mitsunobu Reaction | Uridyl Sulfamoylbenzoates | researchgate.netresearchgate.net |
| Cyclohexene-derived sulfonyl chlorides, Anilines | Coupling with double bond migration | Cyclohexene Sulfamoylbenzoates | acs.org |
Systematic Structural Modifications of the Ester Group
The ester group in sulfamoylbenzoates is a critical site for modification to alter the compound's properties. The tert-butyl ester, in particular, offers specific steric and electronic characteristics. Its bulky nature can influence the geometry of the molecule and its interactions with biological targets. nih.gov
The tert-butyl ester also functions as a protecting group in organic synthesis due to its stability under many reaction conditions but susceptibility to cleavage under specific, mild acidic conditions or via other specialized methods. organic-chemistry.orgresearchgate.net For example, the selective cleavage of tert-butyl esters can be achieved using silica (B1680970) gel in refluxing toluene, which allows for deprotection without affecting other sensitive functional groups like silyl (B83357) ethers. researchgate.net
Systematic Structural Modifications of the Sulfamoyl Group
The sulfamoyl group (-SO2NH2) is a versatile functional group that can be extensively modified to tune the properties of the parent molecule. A primary modification strategy is the N-substitution of the sulfamoyl moiety.
Research has shown the synthesis of a wide array of N-substituted derivatives by coupling a sulfonyl chloride with various primary or secondary amines. acs.org For example, in the synthesis of novel cyclohexene inhibitors, the lead compound's sulfamoyl group was systematically modified by reaction with different anilines, leading to a series of N-aryl derivatives. acs.org These modifications significantly impact the compound's electronic properties and its ability to form hydrogen bonds, which is crucial for its interaction with biological targets.
More profound modifications involve transforming the sulfamoyl group into a different functional moiety to serve as a reactive intermediate. The conversion of a sulfamoyl group to a sulfamoyl azide, for instance, creates a versatile building block for further synthesis. nih.gov These sulfamoyl azides can participate in copper-catalyzed cycloaddition reactions with alkynes to form stable 1-sulfamoyl-1,2,3-triazoles. nih.gov This demonstrates how the sulfamoyl group can be systematically altered not just by substitution but by complete chemical transformation to access novel chemical scaffolds.
Introduction of Diverse Substituents onto the Benzene (B151609) Ring of Sulfamoylbenzoates
Introducing various substituents onto the benzene ring of the sulfamoylbenzoate scaffold is a fundamental strategy for modulating its chemical reactivity and physical properties. The nature and position of these substituents can profoundly influence the electronic environment of the entire molecule. openstax.orglibretexts.org
Common modifications include the introduction of halogens (e.g., chloro, fluoro, bromo) and other electron-withdrawing or electron-donating groups. researchgate.netacs.org For instance, the synthesis of uridyl sulfamoylbenzoate analogues has utilized benzoic acid precursors with chloro and fluoro substituents on the aromatic ring. researchgate.net In another example, a series of cyclohexene derivatives were prepared with various substitutions on the phenyl ring of the N-phenylsulfamoyl group, including 2-chloro-4-fluoro patterns. acs.org The presence of a nitro group, a strong electron-withdrawing substituent, has also been documented in novel sulfamoylbenzoate structures.
Table 2: Examples of Benzene Ring Substitutions on Sulfamoylbenzoate Derivatives
| Substituent(s) | Position(s) | Parent Scaffold | Reference |
|---|---|---|---|
| Chloro, Fluoro | 2, 4 | Uridyl Sulfamoylbenzoate | researchgate.net |
| Chloro | 4 | 3-Sulfamoylbenzoic acid | researchgate.net |
| Chloro, Fluoro | 2, 4 | N-Phenylsulfamoyl Cyclohexene | acs.org |
| Nitro | 3 | Phenyl (attached to an oxoethyl ester) |
Design Principles for Modulating Chemical Reactivity within the Sulfamoylbenzoate Scaffold
The modulation of chemical reactivity within the sulfamoylbenzoate scaffold is governed by established principles of physical organic chemistry, focusing on the interplay of inductive and resonance effects, steric hindrance, and reaction kinetics. mpg.de The goal is to rationally design molecules with desired properties by making deliberate structural changes. acs.org
Electronic Effects : A primary design principle is the strategic placement of electron-donating groups (EDG) or electron-withdrawing groups (EWG) on the benzene ring. libretexts.orglibretexts.org
EWGs (e.g., -NO2, -SO2NH2, -Cl) decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution. openstax.orgucalgary.ca
EDGs (e.g., -OCH3, -CH3) increase the ring's electron density, activating it toward electrophilic substitution. openstax.orgucalgary.ca By carefully selecting and positioning these groups, chemists can direct the course of further synthetic transformations and modulate the acidity of the N-H protons on the sulfamoyl group.
Steric Control : The size of substituents plays a crucial role. The bulky tert-butyl ester group, for example, can sterically hinder attack at adjacent positions, thereby influencing the regioselectivity of reactions. nih.gov Modifying the ester to a smaller group like methyl or ethyl can reduce this steric shield, opening up new reactive possibilities. acs.org
Functional Group Interconversion : A key principle is to design the molecule with functional groups that can be selectively modified or used as handles for further reactions. The ester group can be hydrolyzed or transesterified. researchgate.netresearchgate.net The sulfamoyl group can be N-alkylated, N-arylated, or converted into other reactive intermediates like sulfamoyl azides. acs.orgnih.gov This principle treats the initial scaffold not as a final product but as a platform for diversification.
Maximizing Atom Economy : Modern design principles also incorporate concepts from green chemistry, such as maximizing atom economy. acs.org This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. acs.org The choice of reaction, such as a cycloaddition versus a substitution reaction involving a leaving group, can be guided by this principle.
By applying these principles, chemists can systematically and predictably alter the sulfamoylbenzoate structure to control its reactivity, leading to the development of new compounds with tailored functions.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Sulfamoylbenzoates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.comstanford.edu
For tert-butyl 3-sulfamoylbenzoate, ¹H and ¹³C NMR spectra would provide a distinct fingerprint. The tert-butyl group is particularly conspicuous in ¹H NMR, producing a sharp, intense singlet due to its nine equivalent protons, making it a useful probe even in complex systems. nih.gov The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern, with their specific chemical shifts and coupling constants revealing their substitution pattern (meta-substitution in this case). The protons of the sulfamoyl (-SO₂NH₂) group would also be identifiable.
In ¹³C NMR, each unique carbon atom in the molecule generates a distinct signal. nih.gov The large chemical shift range of ¹³C NMR allows for clear resolution of signals for the carbonyl carbon of the ester, the carbons of the benzene ring, and the carbons of the tert-butyl group. nih.gov While specific experimental data for this compound is not publicly available, data from closely related sulfamoylbenzoate esters, such as Methyl 2-(N-(4-(tert-Butyl)phenyl)sulfamoyl)benzoate, illustrate the type of information obtained. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for a Sulfamoylbenzoate Derivative Based on data for Methyl 2-(N-(4-(tert-Butyl)phenyl)sulfamoyl)benzoate acs.org
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Remarks |
| ¹H NMR | 10.13 | Singlet (s), NH proton |
| 7.92–6.93 | Multiplet (m), Aromatic protons | |
| 3.84 | Singlet (s), Methyl ester protons | |
| 1.20 | Singlet (s), tert-Butyl protons | |
| ¹³C NMR | 168.0 | Carbonyl carbon |
| 147.1–120.6 | Aromatic carbons | |
| 53.4 | Methyl ester carbon | |
| 34.4 | Quaternary tert-Butyl carbon | |
| 31.5 | Methyl carbons of tert-Butyl group |
This interactive table showcases typical NMR data used for structural confirmation. Sorting by nucleus type or chemical shift can help in comparing expected values.
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can further be used to establish the connectivity between protons and carbons, confirming the complete structural assignment without ambiguity. numberanalytics.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and invaluable structural information through fragmentation analysis. numberanalytics.com For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. nih.gov
Upon ionization, typically through electron ionization (EI), the molecule undergoes predictable fragmentation. The resulting pattern of fragment ions is unique to the molecule's structure. numberanalytics.comresearchgate.net The analysis of sulfamoyl benzoates by MS reveals common fragmentation pathways. researchgate.net A key fragmentation for this compound would be the loss of the tert-butyl group to form a stable tert-butyl carbocation (m/z 57). Other significant fragments would arise from the cleavage of the sulfamoylbenzoyl core structure. researchgate.net
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 257 | [M]⁺ (Molecular Ion) | Intact ionized molecule |
| 201 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) from ester |
| 184 | [M - C₄H₉O]⁺ | Loss of tert-butoxy (B1229062) radical |
| 156 | [C₆H₄SO₂NH₂]⁺ | Cleavage of the ester group |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |
| 57 | [C₄H₉]⁺ | tert-Butyl carbocation |
This interactive table details the expected fragmentation pattern. By examining the mass differences between fragments, chemists can deduce the structural components of the parent molecule.
Techniques like tandem mass spectrometry (MS/MS or MSⁿ) can isolate a specific ion and fragment it further, providing more detailed structural insights and confirming the connectivity of the different parts of the molecule. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating components in a mixture, making it indispensable for assessing the purity of compounds like this compound and separating potential isomers. measurlabs.com The method works by passing a solution of the sample (mobile phase) through a column packed with a stationary phase. measurlabs.com Components separate based on their differential interactions with the two phases. measurlabs.com
For purity analysis, a reversed-phase HPLC method is commonly employed, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com A high-purity sample will ideally show a single, sharp, and symmetrical peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. Impurities, if present, would appear as separate peaks, allowing for their quantification. chromatographyonline.com For instance, analyses of related sulfamoylbenzoate compounds have demonstrated the ability of HPLC to confirm purities exceeding 99.9%. lgcstandards.com
The use of a Diode-Array Detector (DAD) enhances the power of HPLC by providing UV-Vis spectra for each point across a chromatographic peak. sepscience.com Peak purity software can compare these spectra; if they are identical, it provides strong evidence that the peak corresponds to a single compound. sepscience.com This is crucial for detecting co-eluting impurities that might otherwise go unnoticed. chromatographyonline.com
Table 3: Example of a General HPLC Method for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase separation |
| Mobile Phase | Acetonitrile : Water gradient | Elutes compounds based on polarity |
| Flow Rate | 1.0 mL/min | Ensures efficient separation |
| Detector | DAD at 222 nm | Detects aromatic compounds |
| Column Temp. | 30 °C | Maintains reproducible retention times |
| Injection Vol. | 10 µL | Standard volume for analysis |
This interactive table outlines a typical HPLC setup. Modifying parameters like the mobile phase gradient or column type allows for the optimization of separation for specific impurities or isomers.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that possess unpaired electrons. wikipedia.orglibretexts.org Such species include organic radicals and many transition metal complexes. wikipedia.org The compound this compound, in its stable ground state, is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and cannot be studied directly by this technique.
However, EPR spectroscopy is an invaluable tool for investigating reaction mechanisms where radical intermediates might be formed. ethz.chwiley-vch.de For example, if this compound were involved in a reaction initiated by light (photolysis), heat (thermolysis), or a redox process, transient radical intermediates could be generated. EPR could be used to detect these highly reactive species, providing information about their electronic structure and environment through analysis of the spectrum's g-factor and hyperfine coupling constants. libretexts.org Similarly, if the compound were to form a complex with a paramagnetic metal ion, such as Cu(II), EPR would be a key method to characterize the electronic structure of the resulting complex. wiley-vch.deresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of Sulfamoylbenzoate Derivatives
To perform this analysis on this compound, a single, high-quality crystal of the compound would be required. While the specific crystal structure for this compound is not reported in open databases, the structures of numerous sulfamoylbenzoate derivatives have been successfully determined. iucr.orgnih.gov For example, the analysis of Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate revealed detailed structural parameters. iucr.org Such studies confirm the planarity of the benzene ring and describe the intermolecular hydrogen bonds that stabilize the crystal structure. iucr.org
Table 4: Example Crystal Structure Data for a Sulfamoylbenzoate Derivative Based on data for Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate iucr.org
| Parameter | Value | Description |
| Chemical Formula | C₁₆H₁₆N₂O₅S | The elemental composition of the molecule in the crystal. |
| Crystal System | Triclinic | The basic classification of the crystal's symmetry. |
| Space Group | P-1 | Describes the symmetry elements within the unit cell. |
| Unit Cell a (Å) | 9.1968 | Length of the 'a' axis of the unit cell. |
| Unit Cell b (Å) | 11.078 | Length of the 'b' axis of the unit cell. |
| Unit Cell c (Å) | 15.914 | Length of the 'c' axis of the unit cell. |
| Unit Cell α (°) | 75.894 | Angle between 'b' and 'c' axes. |
| Unit Cell β (°) | 87.124 | Angle between 'a' and 'c' axes. |
| Unit Cell γ (°) | 84.123 | Angle between 'a' and 'b' axes. |
This interactive table presents the kind of precise data obtained from an X-ray diffraction experiment. These parameters define the fundamental repeating unit of the crystal, from which all atomic positions can be calculated.
Role As a Chemical Building Block and Synthetic Intermediate
Utilization in Multi-Component Reactions for Complex Molecule Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. acs.orgnih.gov These reactions are prized for their atom economy, reduction of purification steps, and ability to rapidly generate molecular diversity, which is particularly valuable in drug discovery. acs.orgrsc.org
While direct examples specifying tert-butyl 3-sulfamoylbenzoate in named MCRs are not prominent in the literature, its structure, particularly the primary sulfonamide group, makes it a strong potential candidate for such transformations. Primary sulfonamides are known to participate in various MCRs.
Ugi and Passerini-type Reactions: The classical Ugi and Passerini reactions are powerful isocyanide-based MCRs. nih.govmdpi.comwikipedia.orgorganic-chemistry.org The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govmdpi.com Research has demonstrated that sulfonamides can serve as the amine component in Ugi-type condensation reactions, leading to the synthesis of α-sulfonylamino amide derivatives. researchgate.net Similarly, the Passerini reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, has been adapted to use sulfinic acids in place of carboxylic acids, expanding its scope. organic-chemistry.orgacs.org Given that the sulfonamide group (-SO₂NH₂) in this compound can act as a nucleophilic amine, it could foreseeably be employed in Ugi-type MCRs to create complex, peptide-like structures bearing a sulfamoylbenzoate moiety. researchgate.netresearchgate.net
Other Three-Component Reactions: Novel catalytic three-component reactions have been developed that directly utilize primary sulfonamides. For instance, a radical-based three-component reaction enables the carboamination of unactivated alkenes using primary sulfonamides as the nitrogen source. rsc.org Another approach involves the copper-catalyzed reaction of triarylbismuthines, nitro compounds, and a sulfur dioxide source to sustainably synthesize sulfonamides. rsc.org These examples highlight the reactivity of the sulfonamide N-H bond and its potential for incorporation into complex scaffolds through MCRs. rsc.orgthieme-connect.com
The potential participation of this compound in MCRs is summarized in the table below.
| MCR Type | Potential Role of this compound | Reactant Partners (Examples) | Resulting Scaffold |
| Ugi-type Reaction | Amine Component | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide with pendant sulfamoylbenzoate |
| Passerini-type Reaction | Acid Component (after hydrolysis) | Aldehyde, Isocyanide | α-Acyloxy amide with pendant sulfamoyl group |
| Carboamination | Nitrogen Source | Alkene, Carbon Source | Complex alkylated sulfonamide |
Precursor in the Synthesis of Diverse Organic Molecules
The structure of this compound makes it an excellent starting point for creating a diverse array of organic molecules, including various heterocyclic compounds which are significant in medicinal chemistry. researchgate.netrsc.orgmdpi.com The two functional groups can be modified sequentially or in tandem to build molecular complexity.
A key transformation is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 3-(N-(tert-butyl)sulfamoyl)benzoic acid. bldpharm.com This carboxylic acid can then undergo a wide range of standard transformations, such as conversion to amides, esters, or acid halides, dramatically expanding the synthetic possibilities.
Furthermore, the primary sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. nih.govresearchgate.net Starting with this compound provides a pre-formed aromatic sulfonamide, which can be further elaborated. For example, the aromatic ring can be subjected to electrophilic substitution reactions, or the sulfonamide nitrogen can be functionalized to create more complex secondary or tertiary sulfonamides. nih.govresearchgate.net
Intermediate in the Preparation of Other Functionalized Benzoates and Sulfonamides
As a synthetic intermediate, this compound offers chemists strategic advantages, primarily through the differential reactivity of its ester and sulfonamide moieties.
The tert-butyl ester group serves as a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be selectively cleaved under acidic conditions to liberate the free carboxylic acid. This allows for modifications elsewhere in the molecule, such as on the sulfonamide nitrogen, before revealing the carboxylic acid for subsequent reactions like amide bond formation.
The primary sulfonamide group is nucleophilic and can be readily alkylated or arylated to produce a library of N-substituted sulfonamides. nih.govresearchgate.net This is a common strategy in medicinal chemistry to explore structure-activity relationships. For instance, reaction with various alkyl halides or arylboronic acids (under Chan-Lam coupling conditions) can yield a diverse set of derivatives.
The table below illustrates some of the key transformations where this compound acts as a crucial intermediate.
| Starting Material | Reagents & Conditions | Transformation | Product Class |
| This compound | 1. Alkyl Halide (R-X), Base (e.g., K₂CO₃) 2. Acid (e.g., TFA, HCl) | N-alkylation of sulfonamide followed by ester hydrolysis | N-Alkyl-3-sulfamoylbenzoic acids |
| This compound | 1. Arylboronic Acid (Ar-B(OH)₂), Cu catalyst 2. Acid (e.g., TFA, HCl) | N-arylation of sulfonamide followed by ester hydrolysis | N-Aryl-3-sulfamoylbenzoic acids |
| This compound | Acid (e.g., TFA, HCl) | Selective hydrolysis of the tert-butyl ester | 3-Sulfamoylbenzoic acid |
| 3-Sulfamoylbenzoic acid (from above) | Amine (R₂NH), Coupling Agent (e.g., HATU) | Amide bond formation | 3-Sulfamoylbenzamides |
These pathways demonstrate the compound's role as a linchpin in synthetic routes, enabling the systematic development of functionalized benzoates and sulfonamides for various research applications.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Sulfamoylbenzoates
The synthesis of sulfamoylbenzoates, while established, is an area ripe for innovation to improve yields, regioselectivity, and functional group tolerance. Traditional methods often rely on the esterification of the corresponding sulfamoylbenzoic acid. mdpi.com However, recent research points toward more sophisticated and versatile approaches.
A significant area of development is in the regioselective synthesis of substituted sulfamoylbenzoates. For instance, in the synthesis of methyl halo-substituted 5-sulfamoyl-benzoates, the choice of solvent has been shown to be critical. The replacement of a polar protic solvent like methanol (B129727) with a polar aprotic solvent such as DMSO can alter the outcome of nucleophilic aromatic substitutions, favoring the formation of ortho-substituted benzenesulfonamides over para-substituted or di-substituted by-products. nih.gov Research into the nucleophilic aromatic substitution of halogens in methyl 2,4-dihalo-5-sulfamoyl-benzoates has been systematically investigated to control conversion yield and product ratios. nih.gov
Modern catalytic methods are also being explored to construct the core sulfonamide bond. Nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles, enabled by photosensitization, presents a highly efficient route to a wide array of N-aryl sulfonamide motifs. nih.gov Similarly, metal-free photoredox-catalyzed three-component reactions of amines, sulfur dioxide surrogates, and aryl diazonium salts have been developed for the modular construction of aryl sulfonamides under mild conditions. acs.org Another advanced method involves the palladium-catalyzed synthesis of aryl sulfonamides from arylboronic acids, which offers mild reaction conditions and significant functional group tolerance. acs.org For the ester portion of the molecule, a novel and sustainable method for synthesizing tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free and base-free conditions facilitated by electromagnetic milling, presenting a green alternative to traditional esterification. rsc.org The Mitsunobu reaction has also been successfully employed for the synthesis of complex sulfamoylbenzoate derivatives, such as uridyl sulfamoylbenzoates, by reacting the carboxyl group of sulfamoylbenzoic acids with a hydroxyl group. researchgate.netresearchgate.net
| Synthetic Method | Key Reagents/Catalysts | Transformation Achieved | Key Feature/Advantage | Reference |
|---|---|---|---|---|
| Regioselective Nucleophilic Aromatic Substitution | DMSO (solvent), Triethylamine | Synthesis of ortho-substituted benzenesulfonamides | Improved regioselectivity over para-substitution | nih.gov |
| Photosensitized Nickel Catalysis | Ni Complex, Photosensitizer | C-N bond formation for N-aryl sulfonamides | High efficiency, broad scope | nih.gov |
| Metal-Free Photoredox Catalysis | Photocatalyst, DABSO | Three-component synthesis of aryl sulfonamides | Avoids use of metal catalysts | acs.org |
| Palladium-Catalyzed Cross-Coupling | Pd Catalyst, Arylboronic acids | Preparation of arylsulfonyl chlorides and sulfonamides | Mild conditions, functional group tolerance | acs.org |
| Mitsunobu Reaction | DEAD, PPh3 | Esterification of sulfamoylbenzoic acids with alcohols | Formation of complex ester derivatives | researchgate.netresearchgate.net |
| Electromagnetic Milling Esterification | (Boc)2O | Synthesis of tert-butyl esters | Solvent-free, base-free, sustainable | rsc.org |
Advanced Computational Modeling for Predictive Chemistry of Benzoate (B1203000) Esters
Computational chemistry has become an indispensable tool for predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental design. For benzoate esters and their derivatives, advanced computational modeling offers profound insights into their behavior.
Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms at the molecular level. scholarsresearchlibrary.com DFT calculations can provide detailed information on transition states, activation energies, and reaction pathways. For example, studies on the hydrolysis of para-substituted nitrophenyl benzoate esters have used computational modeling to establish a direct correlation between the Mulliken charge on the carbonyl carbon and the Hammett substituent constant (σpara), which in turn relates to the reaction kinetics. semanticscholar.org This demonstrates the predictive power of DFT in understanding how electronic effects of substituents on the benzoate ring influence reactivity. semanticscholar.org Similar DFT studies have been used to investigate the geometrical structures and thermodynamic parameters of various benzoate ester derivatives, correlating these predicted parameters with experimental observations. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models represent another tier of computational prediction, establishing mathematical relationships between a compound's structure and its chemical or biological activity. For benzoate esters, QSAR models have been developed to predict their activation by enzymes, highlighting that parameters such as the pKa of the leaving group alcohol (pKaLG) and steric descriptors are important for determining the rate of hydrolysis in different biological systems.
Molecular dynamics simulations can further reveal the conformational preferences and intermolecular interactions of benzoate esters in various environments, which is crucial for understanding their behavior in solution or within biological systems.
| Computational Method | Parameter/Descriptor | Predictive Relevance for Benzoate Esters | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mulliken Charge (Carbonyl Carbon) | Correlates with electronic effects of substituents and reaction rates (e.g., hydrolysis). | semanticscholar.org |
| DFT | Activation Energy (Ea) | Predicts the feasibility and rate of chemical reactions, such as decomposition or hydrolysis. | |
| DFT | Thermodynamic Parameters (ΔH, ΔG) | Determines the stability of isomers and the spontaneity of reactions. | mdpi.comresearchgate.net |
| QSAR | pKa of leaving group (pKaLG) | A key descriptor for predicting activation by certain enzymes. | |
| QSAR | Partition Coefficient (logP) | Affects solubility, membrane permeability, and can have a parabolic relationship with biological activity. |
Development of Catalytic Methods for Transformations of Sulfamoylbenzoates
Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic methods for the transformation of sulfamoylbenzoates is a key research frontier. These efforts aim to enable new types of reactions, improve efficiency, and allow for late-stage functionalization of complex molecules.
Cross-coupling reactions are particularly powerful for forming C-N and C-C bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been a foundational method, though research continues to develop more general and robust catalytic systems. nih.gov Copper-catalyzed N-arylation of sulfonamides has emerged as an attractive alternative, avoiding some of the limitations of other metal catalysts. researchgate.net More recently, photosensitized nickel catalysis has been shown to be highly effective for the sulfonamidation of aryl halides. nih.gov
Metal-free catalytic systems are also gaining prominence. A photoredox-catalyzed three-component reaction has been developed to construct aryl sulfonamides from abundant starting materials without the need for a metal catalyst, proceeding through an aryl sulfonyl ammonium (B1175870) salt intermediate. acs.org
Furthermore, catalytic C-H activation and functionalization offer a direct and atom-economical way to modify the aromatic ring of sulfamoylbenzoates. Rhodium and ruthenium catalysts have been used for the ortho-alkynylation and oxidative C-H/C-H cross-coupling of arylsulfonamides, respectively, providing access to more complex structures that can be precursors to derivatives like benzosultams. mdpi.com
| Catalytic System | Type of Transformation | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Photosensitized Nickel | C-N Cross-Coupling | Aryl halides, Sulfonamides | Enables C-N bond formation via a proposed triplet excited Ni(II) complex. | nih.gov |
| Palladium/Norbornene | ortho-Thiolation | Aryl iodides, Sulfenamides | Cooperative catalysis for regioselective functionalization. | acs.org |
| Metal-Free Photoredox | Three-Component Sulfonamidation | Amines, SO2 surrogate, Aryl source | Generates aryl sulfonamides via a single-electron transfer (SET) event. | acs.org |
| Rhodium | ortho-Alkynylation/Cyclization | Arylsulfonamides, Bromoalkynes | Direct C-H functionalization to form C-C bonds. | mdpi.com |
| Copper | Intramolecular C(sp2)-H Insertion | N-alkyl-N-aryl diazosulfonamides | Inexpensive catalyst for the synthesis of cyclic sulfonamides (benzosultams). | mdpi.com |
Investigation of Stereoselective Syntheses of Analogues
The introduction of stereocenters into molecules can have a profound impact on their properties and function. Consequently, the development of stereoselective methods to synthesize chiral analogues of tert-butyl 3-sulfamoylbenzoate is a significant area of future research. This involves creating chirality either on the benzoate backbone or on substituents.
A powerful strategy for asymmetric synthesis relies on the use of chiral auxiliaries. Enantiomerically pure N-tert-butanesulfinyl (TBS) imines are widely used for the stereoselective synthesis of chiral amines. cas.cn Recent work has shown that these N-TBS imines can undergo an unprecedented stereoselective [3+2] cycloaddition with arynes to produce enantiopure cyclic sulfoximines. cas.cn The choice of the sulfinyl group itself is critical; comparisons between N-isopropylsulfinylimines and N-tert-butylsulfinylimines have shown that the former can be superior for achieving high stereoselectivity in the synthesis of sterically hindered amines. rsc.org
Catalytic asymmetric synthesis provides a more atom-economical approach. For example, highly efficient nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters has been developed to provide chiral α-amino acid derivatives with excellent yields and enantioselectivities (ee). rsc.org The use of chiral Ni(II) complexes as scaffolds has also proven to be a potent strategy for the asymmetric synthesis of various unnatural amino acids, including fluorinated analogues. beilstein-journals.org Furthermore, the development of novel, bench-stable, and enantiopure bifunctional S(VI) reagents enables the asymmetric synthesis of a wide range of chiral sulfonimidoyl functionalities, including sulfoximines and sulfonimidamides, which are aza-analogues of sulfones and sulfonamides. thieme.de
| Method | Chiral Source | Product Type | Reported Selectivity | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Enantiopure N-tert-butanesulfinyl imine | Enantiopure cyclic sulfoximines | High stereoselectivity | cas.cn |
| Ni-Catalyzed Asymmetric Hydrogenation | Chiral Ligand (e.g., (R)-Binapine) | Chiral α-monosubstituted α-amino acid derivatives | 90% to >99% ee | rsc.org |
| Asymmetric Alkylation | Chiral Ni(II) Complex | Chiral fluorinated amino acids | High enantiomeric purity | beilstein-journals.org |
| Nucleophilic Addition | N-isopropylsulfinimine | Sterically hindered chiral amines | Superior to N-tert-butylsulfinimine for hindered substrates | rsc.org |
| S(VI) Transfer Reaction | Enantiopure bifunctional S(VI) reagent | Chiral sulfoximines and sulfonimidamides | 95% to >99% ee | thieme.de |
Integration with Flow Chemistry and Sustainable Synthesis Approaches for Sulfamoylbenzoate Derivatives
The principles of green chemistry are increasingly influencing synthetic route design, with a focus on reducing waste, minimizing energy consumption, and improving safety. Flow chemistry, where reactions are run in a continuously flowing stream, is a key enabling technology for achieving these goals. mdpi.comnih.gov
The integration of flow chemistry with the synthesis of sulfamoylbenzoate derivatives is an emerging trend. researchgate.net For example, hazardous intermediates that are often required in multi-step syntheses can be generated and consumed in situ within a closed-loop flow system, avoiding their isolation and storage. beilstein-journals.org Continuous-flow systems are also ideal for implementing heterogeneous catalysis, where the catalyst is packed into a column and the reaction mixture flows through it, simplifying product isolation and catalyst recycling. beilstein-journals.org
Beyond flow chemistry, other sustainable approaches are being developed. The use of mechanochemistry, such as the electromagnetic milling method for tert-butyl ester synthesis, eliminates the need for bulk solvents and can proceed under neutral, base-free conditions, which is advantageous for sensitive substrates. rsc.org These sustainable methodologies are crucial for the future industrial production of fine chemicals like this compound and its derivatives.
| Parameter | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials and exotherms. | Smaller reactor volume and superior heat exchange enhance safety. In-situ generation of hazardous intermediates is possible. | nih.govseqens.combeilstein-journals.org |
| Heat & Mass Transfer | Often inefficient, leading to temperature/concentration gradients. | High surface-area-to-volume ratio allows for excellent control and rapid transfer. | nih.gov |
| Scalability | Scaling up can be complex and non-linear ("re-development"). | More straightforward scaling by running the system for longer ("scaling out") or using larger reactors. | seqens.com |
| Reaction Time | Can be long due to slow reagent addition and heating/cooling cycles. | Often significantly faster, with residence times from seconds to minutes. | seqens.com |
| Environmental Footprint | Can generate significant solvent and energy waste. | Reduces solvent use and energy consumption; facilitates catalyst recycling. | seqens.combeilstein-journals.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-sulfamoylbenzoate, and what critical parameters influence yield optimization?
- Methodological Answer : Synthesis typically involves esterification of 3-sulfamoylbenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄). Key parameters include reaction temperature (optimized at 60–80°C), solvent choice (anhydrous dichloromethane or DMF), and stoichiometric excess of tert-butanol to drive esterification. Yield optimization requires strict anhydrous conditions and monitoring via thin-layer chromatography (TLC) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How should this compound be characterized to confirm structural integrity and purity?
- Methodological Answer : Employ a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester and sulfamoyl group integration (e.g., tert-butyl protons at δ ~1.4 ppm).
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1330/1150 cm⁻¹ (S=O stretches).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with UV detection at 254 nm.
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion [M+H]⁺ .
Q. What are the recommended storage conditions to maintain the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
